AChE Inhibition: 2,3-Dimethyl vs. Non-Methylated Quinoxaline
2,3-Dimethyl-6-nitroquinoxaline (5c) inhibits human recombinant acetylcholinesterase with an IC₅₀ of 8.42 ± 1.8 µM, representing an approximately 2.5-fold improvement in potency over 6-nitroquinoxaline lacking the 2,3-dimethyl groups (5a, IC₅₀ = 21.31 ± 1.5 µM) [1]. Both compounds share the 6-nitro substituent; the potency difference is attributable solely to the presence of the 2,3-dimethyl motifs. This magnitude of improvement is therapeutically relevant, as it moves the compound from a low-potency range into a moderate-potency range suitable for hit-to-lead optimization.
| Evidence Dimension | AChE inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | 8.42 ± 1.8 µM (compound 5c) |
| Comparator Or Baseline | 6-Nitroquinoxaline (5a): 21.31 ± 1.5 µM |
| Quantified Difference | ~2.53-fold greater potency (lower IC₅₀) for the 2,3-dimethyl derivative |
| Conditions | Ellman's method using human recombinant AChE (HuAChE); n = 3 independent experiments; values expressed as mean ± SD |
Why This Matters
Procurement of 5c rather than 5a provides a 2.5-fold potency advantage in AChE inhibition assays, reducing the compound quantity required to achieve equivalent target engagement and improving signal-to-noise in screening campaigns.
- [1] Suwanhom, P.; Saetang, J.; Khongkow, P.; Nualnoi, T.; Tipmanee, V.; Lomlim, L. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules 2021, 26(16), 4895 (Table 2). View Source
